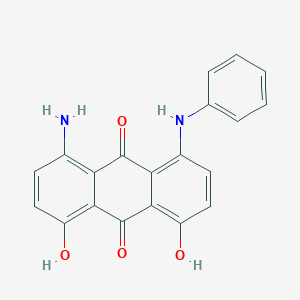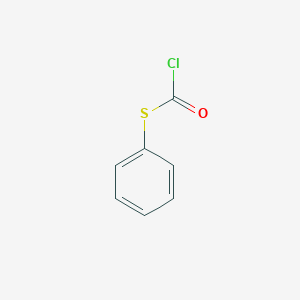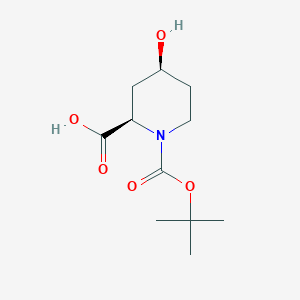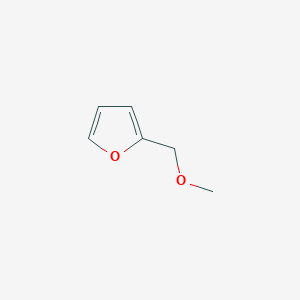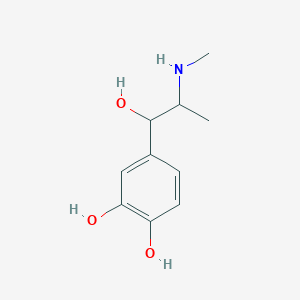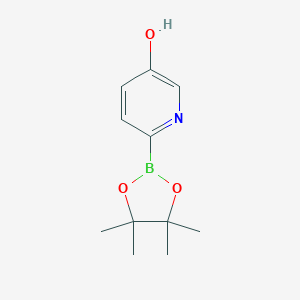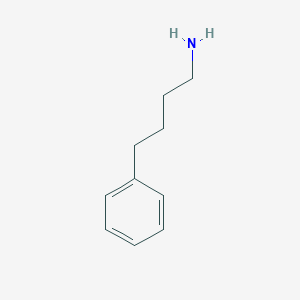
4-Phenylbutylamine
Overview
Description
4-Phenylbutylamine is a phenylalkylamine that is benzene in which one of the hydrogens is substituted by a 4-aminobutyl group . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutylamine is C10H15N . It is a phenylalkylamine, a primary amino compound, and a member of benzenes .Physical And Chemical Properties Analysis
4-Phenylbutylamine is a liquid with a clear, colorless appearance . The density is approximately 0.9±0.1 g/cm3 . The boiling point is 240.8±0.0 °C at 760 mmHg . The molar refractivity is 48.6±0.3 cm3 .Scientific Research Applications
Chemical Synthesis
4-Phenylbutylamine is used in various chemical synthesis processes. Its linear formula is C6H5(CH2)4NH2 and it has a molecular weight of 149.23 . It’s a small molecule that belongs to the class of organic compounds known as phenylbutylamines .
Amination of Multi-Walled Carbon Nanotubes
One of the unique applications of 4-Phenylbutylamine is in the direct solvent-free amination of multi-walled carbon nanotubes . This process is crucial in the modification of carbon nanotubes, which have applications in various fields such as nanotechnology, electronics, and materials science.
Internal Standard in GC Technique
4-Phenylbutylamine is employed as an internal standard during solid-phase micro-extraction by Gas Chromatography (GC) technique for the detection of amphetamines in urine . This application is particularly important in forensic science and drug testing.
Inhibition of Monoamine Oxidase A
4-Phenylbutylamine is a competitive inhibitor of recombinant human liver monoamine oxidase A . This enzyme plays a key role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin. Therefore, 4-Phenylbutylamine could potentially be used in the research of neurological and psychiatric disorders.
Pharmaceutical Research
4-Phenylbutylamine is classified as an experimental small molecule in pharmaceutical research . Although its specific therapeutic indications are not available, it’s potential for various applications in drug discovery and development is being explored.
Machine Learning and Data Modeling
Although not a direct application of the compound itself, data related to 4-Phenylbutylamine is used to build, train, and validate predictive machine-learning models with structured datasets . These models can help in predicting the properties and potential applications of similar compounds.
Mechanism of Action
Target of Action
4-Phenylbutylamine is a small molecule that primarily targets Trypsin-1 in humans . Trypsin-1 is a serine protease involved in the digestion of proteins.
Mode of Action
It is known that 4-phenylbutylamine acts as a competitive inhibitor of recombinant human liver monoamine oxidase a . This suggests that it may bind to the active site of the enzyme, preventing the binding of the enzyme’s natural substrate.
Result of Action
It has been suggested that 4-phenylbutylamine may have anti-inflammatory properties . More research is needed to fully understand the implications of these findings.
Safety and Hazards
4-Phenylbutylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .
properties
IUPAC Name |
4-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFWIZBEATIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157371 | |
| Record name | 4-Phenylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Phenylbutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | 4-Phenylbutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Phenylbutylamine | |
CAS RN |
13214-66-9 | |
| Record name | Benzenebutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG8K2LT79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research shows that 4-Phenylbutylamine can be used as an affinity ligand for the purification of chymotrypsin-like enzymes. [, ] This is achieved through immobilization of 4-Phenylbutylamine on Sepharose, creating an affinity matrix. The aromatic ring of 4-Phenylbutylamine likely interacts with the hydrophobic S1 binding pocket of chymotrypsin-like enzymes, facilitating their selective adsorption. [, ]
A: Interestingly, modification of hen egg-white lysozyme with 4-Phenylbutylamine can enhance the catalytic activity of α-chymotrypsin towards specific p-nitroanilide substrates. [, ] This effect appears to be specific to α-chymotrypsin and certain p-nitroanilide substrates. [, ] The mechanism behind this enhancement is not fully understood, but it is suggested that the 4-Phenylbutylamine moiety might interact with both the enzyme and substrate, facilitating substrate binding or influencing the enzyme's active site. [, ]
A: 4-Phenylbutylamine has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. []
A: The vibrational properties of 4-Phenylbutylamine have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy. [] These studies provide insights into the molecule's vibrational modes and can be used for its identification and characterization. [] Additionally, near-infrared spectrophotometry has been used to study the hydrogen bonding interactions of 4-Phenylbutylamine with benzene. [, ]
A: Yes, 4-Phenylbutylamine has been successfully employed for the solvent-free functionalization of multi-walled carbon nanotubes (MWCNTs). [] This method, conducted at elevated temperatures, allows for the covalent attachment of 4-Phenylbutylamine to the MWCNTs. [] The resulting functionalized nanotubes can potentially be used in various applications, such as anchoring metal complexes, nanoparticles, or for the adsorption of metal ions. []
A: While 4-Phenylbutylamine itself might not possess inherent catalytic properties, its use as a ligand for immobilizing enzymes like chymotrypsin can be beneficial in developing heterogeneous catalytic systems. [, ]
A: Density functional theory (DFT) calculations have been utilized to understand the properties and reactivity of 4-Phenylbutylamine derivatives, particularly their nickel complexes. [] These calculations provide insights into the electronic structure and bonding characteristics of these compounds. [] Furthermore, molecular dynamics simulations were employed to analyze the binding affinity and selectivity of 4-Phenylbutylamine derivatives towards σ1 receptors. []
A: Studies on conformationally restricted σ1 receptor antagonists derived from 4-Phenylbutylamine reveal that the length and configuration of the alkyl chain linking the amine to the phenyl ring significantly impact affinity. [] Generally, shorter chains and the (R)-configuration at the chiral center enhance σ1 receptor binding. [] Moreover, substituting the phenylbutyl moiety with a benzylpiperidine group further improves affinity. []
A: The lipophilicity of 4-Phenylbutylamine, an ionizable compound, is pH-dependent. [] Accurate prediction of its lipophilicity profile requires consideration of apparent ion pair partitioning. [] This understanding is crucial for predicting the compound's behavior in different biological environments.
ANone: While specific stability and formulation studies on 4-Phenylbutylamine are limited in the provided research, it is worth noting that amine-containing compounds can be susceptible to oxidation and degradation. Formulation strategies like the use of antioxidants, appropriate packaging, and controlled storage conditions might be necessary to ensure its stability.
A: Gas chromatography coupled with various detectors, including mass spectrometry (GC/MS), flame ionization detection (GC/FID), and nitrogen-phosphorus detection (GC/NPD), are widely used for analyzing 4-Phenylbutylamine and related compounds. [, , , ] These techniques allow for the separation, identification, and quantification of the compound in various matrices, including urine and blood samples. [, , , ]
A: In the 1970s, researchers utilized 4-Phenylbutylamine immobilized on Sepharose for the purification of chymotrypsin enzymes from various species, including moose and elk. [, ] This pioneering work highlighted the compound's utility as an affinity ligand for isolating and studying these enzymes. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




